molecular formula C19H18FN3O3 B7358686 3-Fluoro-4-[1-(2-hydroxy-2-pyridin-3-ylacetyl)piperidin-4-yl]oxybenzonitrile

3-Fluoro-4-[1-(2-hydroxy-2-pyridin-3-ylacetyl)piperidin-4-yl]oxybenzonitrile

Cat. No. B7358686
M. Wt: 355.4 g/mol
InChI Key: WANNAPSKXUXDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-[1-(2-hydroxy-2-pyridin-3-ylacetyl)piperidin-4-yl]oxybenzonitrile is a chemical compound that has been gaining attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[1-(2-hydroxy-2-pyridin-3-ylacetyl)piperidin-4-yl]oxybenzonitrile involves the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound has several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of beta-amyloid peptide accumulation in the brain. Additionally, this compound has been shown to have anti-inflammatory properties, reducing the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Fluoro-4-[1-(2-hydroxy-2-pyridin-3-ylacetyl)piperidin-4-yl]oxybenzonitrile in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation is the need for further research to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for research on 3-Fluoro-4-[1-(2-hydroxy-2-pyridin-3-ylacetyl)piperidin-4-yl]oxybenzonitrile. One potential direction is the development of novel therapeutic agents based on this compound, either alone or in combination with other drugs. Additionally, further research is needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects. Furthermore, research could focus on the development of new synthetic routes for the production of this compound, which could improve its efficiency and reduce costs. Finally, additional studies could investigate the potential use of this compound in the treatment of other diseases beyond cancer and Alzheimer's disease.

Synthesis Methods

The synthesis of 3-Fluoro-4-[1-(2-hydroxy-2-pyridin-3-ylacetyl)piperidin-4-yl]oxybenzonitrile involves several steps, including the reaction of 3-fluoro-4-hydroxybenzonitrile with 1-(2-bromoacetyl)pyridin-3-ylpiperidine, followed by the addition of sodium hydroxide and 2-chloroethanol. The final product is obtained through purification and isolation.

Scientific Research Applications

Research has shown that 3-Fluoro-4-[1-(2-hydroxy-2-pyridin-3-ylacetyl)piperidin-4-yl]oxybenzonitrile has potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. Studies have demonstrated that this compound has anti-tumor properties, inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to have neuroprotective effects, reducing the accumulation of beta-amyloid peptides in the brain, which are associated with Alzheimer's disease.

properties

IUPAC Name

3-fluoro-4-[1-(2-hydroxy-2-pyridin-3-ylacetyl)piperidin-4-yl]oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c20-16-10-13(11-21)3-4-17(16)26-15-5-8-23(9-6-15)19(25)18(24)14-2-1-7-22-12-14/h1-4,7,10,12,15,18,24H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANNAPSKXUXDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=C(C=C2)C#N)F)C(=O)C(C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.